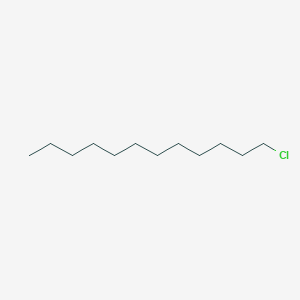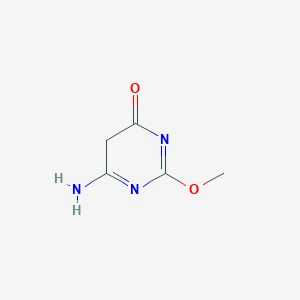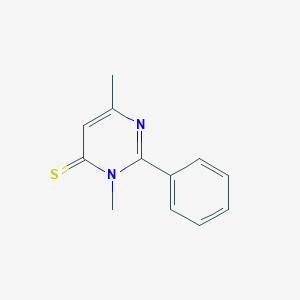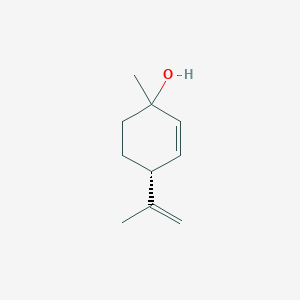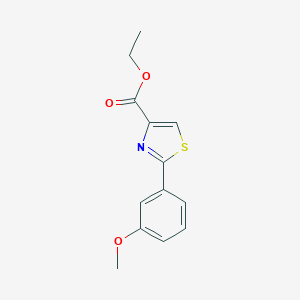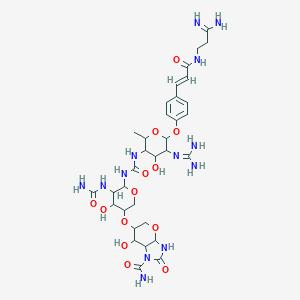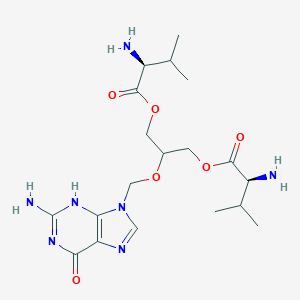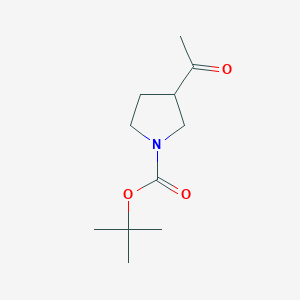
Tert-butyl 3-acetylpyrrolidine-1-carboxylate
Descripción general
Descripción
Synthesis Analysis The synthesis of tert-butyl 3-acetylpyrrolidine-1-carboxylate involves various strategies, including one-step continuous flow synthesis and multistep procedures. One method reported the optimized synthesis of a related compound, (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, highlighting the efficiency of one-pot processes in producing large quantities of intermediates for nicotinic acetylcholine receptor agonists (Jarugu et al., 2018). Another study demonstrated the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, showcasing a method to hydrolyze t-butyl esters in situ (Herath & Cosford, 2010).
Molecular Structure Analysis X-ray crystallography and spectroscopic methods are crucial for determining the molecular structure of tert-butyl 3-acetylpyrrolidine-1-carboxylate and related compounds. The crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, illustrating the importance of structural analysis in understanding compound properties (Naveen et al., 2007).
Chemical Reactions and Properties Chemical reactions involving tert-butyl 3-acetylpyrrolidine-1-carboxylate derivatives often include cyclization, acetylation, and reactions under specific catalytic conditions. The acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) exemplifies the nuanced reactions tert-butyl esters can undergo (Xu et al., 2005).
Physical Properties Analysis The physical properties of tert-butyl 3-acetylpyrrolidine-1-carboxylate derivatives, such as melting points, boiling points, and solubility, are determined through a combination of experimental procedures and theoretical calculations, including density functional theory (DFT) analyses. These studies provide insights into the stability and reactivity of the compounds under various conditions.
Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the compound's structure. Studies have explored the synthesis and reactivity of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, showcasing the diverse chemical transformations these compounds can undergo (Moskalenko & Boev, 2014).
Aplicaciones Científicas De Investigación
Metabolism of Pharmaceutical Compounds : Tert-butyl groups, similar to those in Tert-butyl 3-acetylpyrrolidine-1-carboxylate, are involved in the metabolism of certain drugs. For instance, CP-533,536, containing tert-butyl groups, undergoes metabolism via CYP2C8 and CYP3A-mediated C-demethylation. This process is crucial for understanding drug interactions and efficacy (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthesis of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound related to Tert-butyl 3-acetylpyrrolidine-1-carboxylate, is an important intermediate for small molecule anticancer drugs. The synthesis method for this compound is optimized to enhance the yield, highlighting its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).
Coupling Reactions in Chemical Synthesis : Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate undergoes palladium-catalyzed coupling reactions with arylboronic acids. This process forms a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the compound's utility in organic synthesis (Wustrow & Wise, 1991).
Synthesis of Pyrrole-3-carboxylic Acid Derivatives : Tert-butyl acetoacetates, related to Tert-butyl 3-acetylpyrrolidine-1-carboxylate, are used in the one-step synthesis of pyrrole-3-carboxylic acids. This method is significant for synthesizing CB1 inverse agonists, indicating its role in pharmaceutical chemistry (Herath & Cosford, 2010).
Nitrile Anion Cyclization : A synthesis method involving nitrile anion cyclization produces N-tert-butyl disubstituted pyrrolidines, highlighting the application of tert-butyl groups in complex chemical synthesis processes (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P305+P351+P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNGFYIEBJFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649503 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
CAS RN |
858643-95-5 | |
| Record name | tert-Butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-acetylpyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

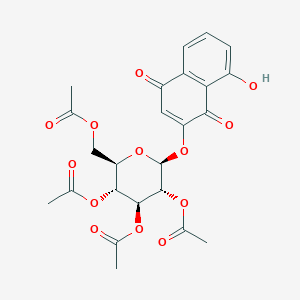
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
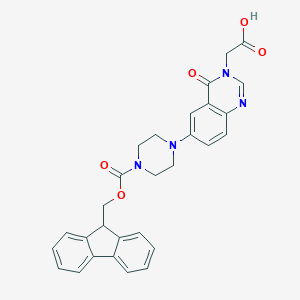
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

